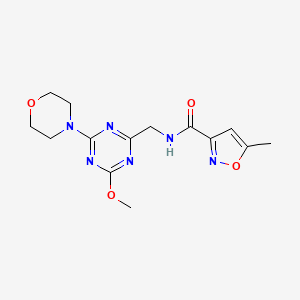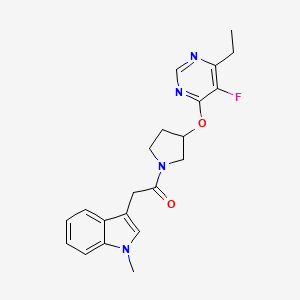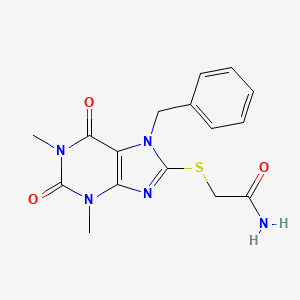
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2NO2 and its molecular weight is 238.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complexation and Molecular Interactions
Research by Zimmerman et al. (1991) investigated the complexation behavior of molecular tweezers with active site carboxylic acids, which could be relevant to understanding the interactions involving pyridine derivatives like 2-(Chloromethyl)-5-propoxypyridin-4-ol hydrochloride. The study found that the microenvironment around the carboxylic acid group significantly alters its complexation behavior, which is crucial for designing molecular recognition systems and sensors (Zimmerman, Wu, & Zeng, 1991).
Polymer Synthesis and Drug Delivery
Babazadeh (2008) described the design, synthesis, and in vitro evaluation of vinyl ether-type polymeric prodrugs, indicating the potential of pyridine derivatives in forming polymers for controlled drug release applications. This research could be extended to this compound for developing new polymeric materials (Babazadeh, 2008).
Catalytic Applications
The study by Liu et al. (2014) on 4-(N,N-Dimethylamino)pyridine hydrochloride as a catalyst for acylation of inert alcohols underlines the catalytic potential of pyridine derivatives. This research highlights the possibility of employing this compound in similar catalytic roles, especially in organic synthesis (Liu, Ma, Liu, & Wang, 2014).
Adsorption and Environmental Applications
Khan and Akhtar (2011) explored the adsorption behavior of certain compounds on nano-composite materials, which can be relevant to environmental cleanup and sensor design. This indicates the potential application of this compound in environmental science, particularly in the development of adsorptive materials (Khan & Akhtar, 2011).
Solubility and Material Properties
The solubility of 2-chloro-5-chloromethylpyridine, a compound similar to this compound, in various solvents was studied by Shi, Li, and Zhou (2010), providing essential data for industrial design and theoretical studies. This research could be directly applicable to understanding the solubility and material properties of this compound, which is crucial for its practical applications (Shi, Li, & Zhou, 2010).
Propiedades
IUPAC Name |
2-(chloromethyl)-5-propoxy-1H-pyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-2-3-13-9-6-11-7(5-10)4-8(9)12;/h4,6H,2-3,5H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFLAYGTEBPWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CNC(=CC1=O)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B2519550.png)


![3-{[(4-chlorobenzyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2519557.png)


![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide](/img/structure/B2519564.png)
![methyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2519566.png)

![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)



